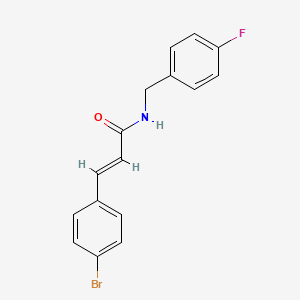
3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Additionally, numerous future directions have been proposed for further research on this compound.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to interact with specific receptors in the body. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide can have a variety of biochemical and physiological effects. These effects include inhibition of cancer cell growth, modulation of immune system function, and regulation of cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its high affinity for certain receptors in the body. This can make it a useful tool for studying the function of these receptors. However, one limitation is that the compound may not be stable under certain experimental conditions, which can make it difficult to work with.
Direcciones Futuras
There are numerous future directions for research on 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide. Some potential areas of study include further investigation into its mechanism of action, exploration of its potential use in drug delivery systems, and examination of its effects on various types of cancer cells. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its efficacy.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 4-fluorobenzylamine to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce the final product, 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide.
Aplicaciones Científicas De Investigación
The potential applications of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide in scientific research are numerous. This compound has been studied for its potential use as a drug delivery system, as it has been shown to have high affinity for certain receptors in the body. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c17-14-6-1-12(2-7-14)5-10-16(20)19-11-13-3-8-15(18)9-4-13/h1-10H,11H2,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLUCTPZUOUVTH-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)